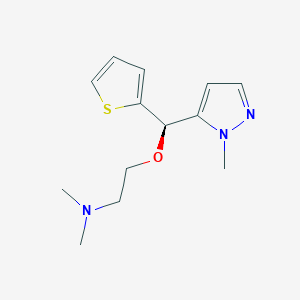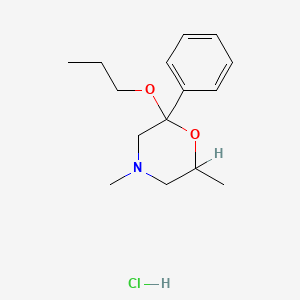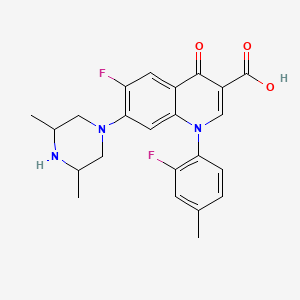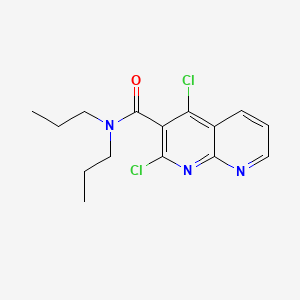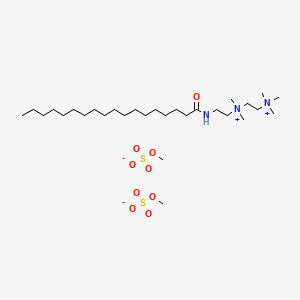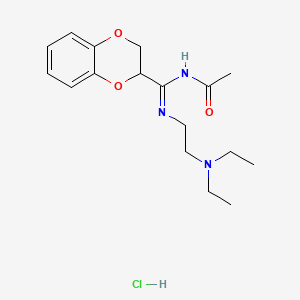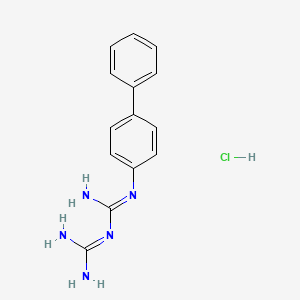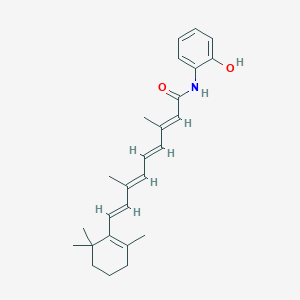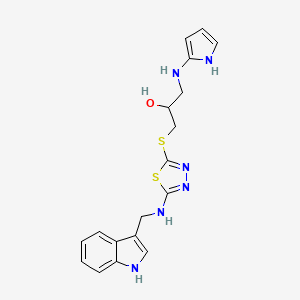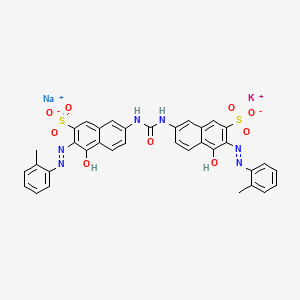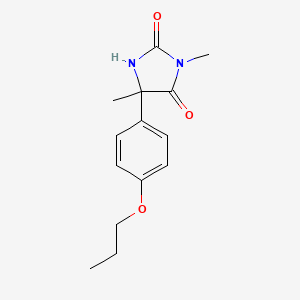
3,5-Dimethyl-5-(4-propoxyphenyl)-2,4-imidazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-5-(4-propoxyphenyl)-2,4-imidazolidinedione is a chemical compound with the molecular formula C14H18N2O3. . This compound belongs to the class of hydantoins, which are heterocyclic organic compounds containing a five-membered ring structure composed of three carbon atoms, one nitrogen atom, and one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-5-(4-propoxyphenyl)-2,4-imidazolidinedione typically involves the reaction of 4-propoxybenzaldehyde with dimethylurea in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction conditions are optimized to maximize yield and purity. The product is then isolated and purified using industrial-scale purification techniques such as distillation, crystallization, or filtration .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-5-(4-propoxyphenyl)-2,4-imidazolidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used under controlled conditions.
Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives .
Scientific Research Applications
3,5-Dimethyl-5-(4-propoxyphenyl)-2,4-imidazolidinedione has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-5-(4-propoxyphenyl)-2,4-imidazolidinedione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3,5-Dimethyl-5-(4-propoxyphenyl)-2,4-imidazolidinedione can be compared with other similar compounds, such as:
3,5-Dimethyl-5-phenylhydantoin: Lacks the propoxy group, resulting in different chemical and biological properties.
3,5-Dimethyl-5-(4-methoxyphenyl)hydantoin: Contains a methoxy group instead of a propoxy group, leading to variations in reactivity and applications.
3,5-Dimethyl-5-(4-ethoxyphenyl)hydantoin:
The uniqueness of this compound lies in its specific functional groups and their influence on the compound’s properties and applications.
Properties
CAS No. |
134721-57-6 |
|---|---|
Molecular Formula |
C14H18N2O3 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
3,5-dimethyl-5-(4-propoxyphenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C14H18N2O3/c1-4-9-19-11-7-5-10(6-8-11)14(2)12(17)16(3)13(18)15-14/h5-8H,4,9H2,1-3H3,(H,15,18) |
InChI Key |
OKWJFDOLMTZPNM-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



